6-(3-Methylphenyl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
1247929-99-2 |
|---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-(3-methylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-3-2-4-9(5-8)10-6-11(12)14-7-13-10/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
LOQGDTBFQGWOHA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC=N2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Annulation Pathways
Development of Divergent and Convergent Synthetic Routes to 6-(3-Methylphenyl)pyrimidin-4-amine
The synthesis of substituted pyrimidines can be approached through both divergent and convergent strategies. Divergent synthesis would involve the creation of a core pyrimidine (B1678525) structure followed by various functionalization steps to introduce the 3-methylphenyl group at the C6 position and the amine group at the C4 position.
More commonly, convergent strategies are employed, which involve the construction of the pyrimidine ring from acyclic precursors already bearing the required substituents. The principal synthesis of pyrimidines typically involves the cyclization of β-dicarbonyl compounds with N-C-N containing molecules like amidines, ureas, or guanidines. wikipedia.org
A plausible and widely adopted convergent route for this compound would be the Pinner synthesis. This involves the condensation of a 1,3-dicarbonyl compound with an amidine. mdpi.com For the target molecule, this would likely involve the reaction of a β-ketoester or a related dicarbonyl compound bearing the 3-methylphenyl group with formamidine (B1211174) or a protected form thereof.
Another powerful convergent method is the multicomponent reaction (MCR), such as the Biginelli reaction, which allows for the rapid assembly of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea. wikipedia.orgnih.gov While this yields a dihydropyrimidine, subsequent oxidation and functional group manipulation could lead to the desired this compound. The use of MCRs is advantageous for creating molecular diversity in a single, efficient step. umich.eduresearchgate.net
Catalytic Approaches and Mechanistic Investigations in Pyrimidine Ring Formation
Modern pyrimidine synthesis heavily relies on catalysis to improve yields, selectivity, and reaction conditions. Various transition metals have been successfully employed to catalyze the formation of the pyrimidine ring.
Catalytic Systems for Pyrimidine Synthesis
| Catalyst | Reaction Type | Key Features |
|---|---|---|
| Palladium (Pd) | Cross-coupling, C-H activation | Versatile for C-C and C-N bond formation. acs.orgresearchgate.net |
| Copper (Cu) | Cycloaddition, Annulation | Effective for reactions involving alkynes and nitriles. mdpi.comrsc.org |
| Iridium (Ir) | Multicomponent Synthesis | Catalyzes regioselective synthesis from amidines and alcohols. mdpi.com |
| Nickel (Ni) | Cycloaddition | Used for one-pot synthesis from β-dicarbonyls and cyanogen. rsc.org |
Palladium catalysis is particularly prominent. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be used to introduce the 3-methylphenyl group onto a pre-functionalized pyrimidine ring (e.g., a 6-halopyrimidine). acs.org Furthermore, palladium complexes with N-heterocyclic carbene (NHC) ligands have shown high activity in various coupling reactions. rcsi.scienceacs.org A domino process involving palladium-catalyzed coupling of isocyanides with 2H-azirines can produce tetrasubstituted pyrimidines through the formation of one C-C and two C-N bonds. acs.org
Mechanistic investigations into pyrimidine ring formation often point to a series of condensation and cyclization steps. researchgate.net For example, in metal-catalyzed cycloadditions of alkynes and nitriles, the reaction proceeds through the formation of metallacycle intermediates. acs.org The mechanism of pyrimidine formation can also involve a cascade of hetero-Diels-Alder reactions. mdpi.com Understanding these mechanisms is crucial for optimizing reaction conditions and controlling selectivity. umich.edu
Stereoselective and Regioselective Synthesis of Substituted Pyrimidine Cores
Controlling regioselectivity is paramount when synthesizing asymmetrically substituted pyrimidines like this compound. The choice of starting materials and reaction conditions dictates the final arrangement of substituents on the pyrimidine core.
In the Pinner synthesis, the substitution pattern of the β-dicarbonyl precursor directly determines the regiochemical outcome. To obtain a 6-substituted pyrimidine, a 1,3-dicarbonyl compound with the desired substituent at the appropriate position is required.
The regioselectivity of nucleophilic aromatic substitution (SNAr) on halopyrimidines is also a key factor. In di- or tri-chlorinated pyrimidines, the different chlorine atoms exhibit varying reactivity, allowing for their sequential and selective replacement. acs.orgacs.org Generally, the C4 position of the pyrimidine ring is highly susceptible to nucleophilic attack, followed by the C2 and then the C6 positions. This preferential reactivity can be exploited to introduce the amino group at C4 with high selectivity. researchgate.net
Directing groups can also be employed to control the regioselectivity of C-H functionalization reactions. nih.govresearchgate.net A directing group can guide a metal catalyst to a specific C-H bond, enabling the introduction of substituents at positions that are otherwise difficult to access. nih.gov While often used for ortho-C-H activation, strategies for meta-directing effects have also been developed. nih.gov
Stereoselective synthesis is relevant when chiral centers are present in the substituents or when creating chiral pyrimidine derivatives. While the core pyrimidine ring is aromatic and planar, stereocenters on its substituents can be controlled using chiral catalysts or starting materials. acs.orgdntb.gov.ua
Flow Chemistry and Continuous Processing in Pyrimidine Synthesis
The adoption of flow chemistry and microreactor technology offers significant advantages for the synthesis of pyrimidines and other heterocyclic compounds. rsc.orgacs.org These technologies enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. acs.orgchimia.ch
Advantages of Microreactor Technology in Pyrimidine Synthesis
| Feature | Benefit |
|---|---|
| High surface-area-to-volume ratio | Excellent heat and mass transfer, precise temperature control. rsc.org |
| Small reaction volumes | Enhanced safety for hazardous reactions, minimal waste. acs.org |
| Continuous processing | Scalable production by "numbering-up" systems, suitable for industrial applications. acs.org |
Heterogeneous catalysts are particularly well-suited for flow chemistry, as they can be packed into the microreactor, allowing for continuous operation without the need for catalyst separation from the product stream. rsc.orgrsc.org Supported transition metal catalysts, such as palladium on silica (B1680970) or polymers, have been successfully used in microreactors for a variety of coupling reactions relevant to pyrimidine synthesis. rsc.org The integration of microreactor technology can shorten process research times and facilitate a more efficient and sustainable approach to chemical manufacturing. acs.org
Biocatalytic and Chemoenzymatic Methods for Pyrimidine Functionalization
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis and functionalization of pyrimidines. Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity.
While the de novo biosynthesis of pyrimidines in nature is a well-understood multi-step enzymatic process, numberanalytics.com the application of isolated enzymes in organic synthesis is a growing field. For instance, lipases have been used for the regioselective acylation of pyrimidine nucleosides in chemoenzymatic protocols. nih.gov This approach combines chemical synthesis steps with enzymatic transformations to achieve results that are difficult to obtain by either method alone. nih.gov
Transaminases are another class of enzymes with potential for pyrimidine synthesis, particularly for the introduction of amino groups. These enzymes can catalyze the transfer of an amino group from a donor molecule to a ketone, which could be a strategic step in the synthesis of aminopyrimidines.
The development of chemoenzymatic strategies often involves a combination of traditional organic synthesis to build the core heterocyclic structure, followed by enzymatic steps to introduce or modify functional groups with high selectivity. This synergy allows for the efficient production of complex molecules like this compound.
Systematic Chemical Derivatization and Structure Guided Analog Design
Rational Design and Synthesis of 6-(3-Methylphenyl)pyrimidin-4-amine Analogs and Homologs
The rational design of analogs and homologs of this compound is predicated on establishing a foundational structure-activity relationship (SAR). Initial synthetic efforts typically involve the condensation of a β-ketoenamine precursor or a suitable three-carbon unit with guanidine or a guanidine equivalent. A common synthetic route to the 4-aminopyrimidine core involves the reaction of a 1,3-dicarbonyl compound or its equivalent with guanidine. For the parent compound, this could involve reacting 1-(3-methylphenyl)butane-1,3-dione with guanidine nitrate.
Analogs are then systematically synthesized to probe the chemical space around the core scaffold. Homologation strategies, such as introducing methylene spacers to the methyl group on the phenyl ring (e.g., creating an ethyl or propyl substituent), can be employed to assess the impact of substituent size and conformation on biological activity. Similarly, analogs can be prepared by introducing small, functional groups at various positions to fine-tune properties like solubility, metabolic stability, and target engagement.
For instance, a library of analogs can be generated by varying the substituent at the 6-position of the pyrimidine (B1678525) ring. While the parent compound features a 3-methylphenyl group, this can be readily replaced with other aryl or heteroaryl moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, starting from a 6-halopyrimidin-4-amine intermediate.
Exploration of Substitution Patterns on the Pyrimidine and Phenyl Rings for Enhanced Biological Relevance
Systematic exploration of substitution patterns on both the pyrimidine and phenyl rings is a cornerstone of lead optimization. The goal is to identify key "hotspots" where modifications lead to significant improvements in potency, selectivity, or drug-like properties.
Phenyl Ring Substitutions: The 3-methylphenyl group offers multiple positions for substitution (2', 4', 5', and 6'). Introducing a range of electronically diverse substituents (e.g., electron-donating groups like -OCH₃ and electron-withdrawing groups like -Cl, -F, -CF₃) can profoundly influence the molecule's interaction with its biological target. For example, in a series of 2-amino-4,6-diarylpyrimidine derivatives evaluated as α-glucosidase and α-amylase inhibitors, the nature and position of substituents on the phenyl rings were critical for activity. Compounds with hydroxyl and methoxy groups on the phenyl rings demonstrated potent inhibition. tandfonline.com
Table 1: Biological Activity of Phenyl-Substituted 2-amino-4,6-diarylpyrimidine Analogs
| Compound | R1 (at position 4) | R2 (at position 6) | α-glucosidase IC₅₀ (µM) | α-amylase IC₅₀ (µM) |
|---|---|---|---|---|
| 4p | 4-OH-3-OCH₃-phenyl | 4-OH-3-OCH₃-phenyl | 0.087 ± 0.01 | 0.189 ± 0.02 |
| 6p | 4-OH-phenyl | 4-OH-phenyl | 0.095 ± 0.03 | 0.214 ± 0.03 |
| Standard (Rutin) | - | - | 0.192 ± 0.02 | 0.224 ± 0.02 |
Pyrimidine Ring Substitutions: The pyrimidine core of this compound has two available positions for substitution: C2 and C5. The C2 position is particularly amenable to modification, often by starting with a 2-chloropyrimidine derivative and performing nucleophilic aromatic substitution (SNAr) with various amines, alcohols, or thiols. The C5 position can be functionalized through methods like halogenation followed by cross-coupling. Research on 4-amino-6-alkynylpyrimidines as adenosine kinase inhibitors has shown that the introduction of linkers at the 5-position is crucial for high-affinity binding. nih.gov
Heterocyclic Ring Fusions and Incorporations to Generate Novel Pyrimidine Scaffolds
Fusing a second heterocyclic ring to the pyrimidine core is a powerful strategy to create rigid, conformationally constrained analogs with novel chemical properties and potentially improved biological activity. The resulting fused systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-d]pyrimidines, are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in marketed drugs. mdpi.comnih.gov
The 4-amino and C5-position of the pyrimidine ring are key handles for constructing these fused systems. A common synthetic approach involves the reaction of a 4-aminopyrimidine derivative bearing a functional group at the C5 position (such as a cyano or ester group) with a suitable reagent to build the second ring. For example, a 4-amino-5-cyanopyrimidine can undergo cyclization to form a pyrido[2,3-d]pyrimidine scaffold. nih.gov This strategy was employed in the synthesis of Palbociclib, a CDK4/6 inhibitor used in breast cancer treatment, which features a pyrido[2,3-d]pyrimidin-7-one core. mdpi.com
Another approach involves starting with a pre-functionalized pyrimidine and building the fused ring through intramolecular cyclization. For instance, a 5-bromo-4-aminopyrimidine can undergo palladium-catalyzed coupling with an appropriate partner, followed by cyclization to yield the pyrido[2,3-d]pyrimidine system. nih.gov The synthesis of thieno[2,3-d]pyrimidine derivatives, another important class of fused heterocycles, often begins with a substituted aminothiophene which is then used to construct the pyrimidine ring. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies Applied to the this compound Framework
Bioisosteric replacement involves substituting a functional group or substructure with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This strategy is widely used to address issues such as metabolic instability, toxicity, or poor solubility. cambridgemedchemconsulting.com
Phenyl Ring Bioisosteres: The 3-methylphenyl group is a common target for bioisosteric replacement. Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Replacing the phenyl ring with a heteroaromatic ring, such as pyridine, pyrazole, or thiophene, can alter the metabolic profile and introduce new hydrogen bonding capabilities. cambridgemedchemconsulting.com For example, replacing a phenyl ring with a pyridyl or pyrimidinyl group was shown to improve metabolic stability and reduce CYP inhibition in a series of hepatitis C virus inhibitors. cambridgemedchemconsulting.com Saturated, three-dimensional scaffolds like bicyclo[1.1.1]pentane (BCP) or bridged piperidines have also emerged as effective non-classical bioisosteres for para-substituted phenyl rings, often leading to significant improvements in solubility and reduced nonspecific binding. nih.govdomainex.co.uk
Table 2: Common Bioisosteric Replacements for the Phenyl Group
| Original Group | Bioisosteric Replacement | Potential Advantages |
|---|---|---|
| Phenyl | Pyridyl, Pyrimidinyl | Improved solubility, altered metabolism, reduced CYP inhibition. cambridgemedchemconsulting.com |
| Phenyl | Thienyl, Pyrazolyl, Thiazolyl | Modulation of electronic properties, new interaction points. cambridgemedchemconsulting.com |
| para-Phenyl | Bicyclo[1.1.1]pentane (BCP) | Improved solubility, metabolic stability, and 3D character. nih.gov |
| para-Phenyl | Bridged Piperidine (BP) | Enhanced solubility and lipophilicity, favorable drug-like properties. nih.gov |
Scaffold Hopping: This strategy involves replacing the central pyrimidine-4-amine core with a structurally different scaffold that maintains the key pharmacophoric features required for biological activity. The goal is to identify novel intellectual property, escape known liabilities of the original scaffold, or discover compounds with entirely new biological profiles. For the this compound framework, potential scaffold hops could include replacing the pyrimidine with other nitrogen-containing heterocycles like triazines, pyridazines, or pyrazines that can present substituents in a similar spatial orientation.
Late-Stage Functionalization and Diversification of Pyrimidine Derivatives
Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as a lead compound, in the final steps of a synthetic sequence. nih.gov This approach is highly efficient for rapidly generating a diverse library of analogs without the need for de novo synthesis of each molecule.
For the this compound scaffold, direct C-H functionalization is a powerful LSF tool. thieme-connect.de Transition-metal catalysis, particularly with palladium, can be used to selectively activate and functionalize the C-H bonds on both the pyrimidine and phenyl rings. This allows for the direct introduction of aryl, alkyl, or other functional groups. For example, methods for the C2-selective amination of pyrimidines have been developed, providing a direct route to modify this position without requiring a pre-installed leaving group.
Another innovative LSF approach involves a deconstruction-reconstruction strategy. In this method, the pyrimidine ring is opened to form an intermediate, which is then re-cyclized with an isotopically labeled reagent to produce an enriched pyrimidine. acs.org This technique is particularly valuable for generating internal standards for metabolic studies but also highlights the chemical accessibility of the pyrimidine core to ring-opening and closing reactions, which could be adapted for diversification. acs.org These advanced synthetic methods enable the rapid exploration of chemical space around a lead compound, accelerating the drug discovery process.
Computational Chemistry and Advanced Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. For derivatives of 6-aminopyrimidine, docking studies are crucial in identifying key interactions within the binding sites of various enzymes, such as kinases. These studies help in understanding how modifications to the pyrimidine (B1678525) core affect binding affinity and selectivity. While specific docking studies for 6-(3-Methylphenyl)pyrimidin-4-amine are not extensively detailed in publicly available literature, the general principles are well-established for the aminopyrimidine class. Such simulations would typically reveal hydrogen bonds formed by the aminopyrimidine core with the protein's hinge region and hydrophobic interactions involving the 3-methylphenyl group in adjacent pockets.
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Energy Gap, Molecular Electrostatic Potential (MEP) Analysis)
Quantum chemical calculations provide fundamental insights into the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a popular method for these calculations due to its balance of accuracy and computational cost.
DFT Analysis: For a molecule like this compound, DFT calculations can optimize its geometry and determine its vibrational frequencies. These calculations are foundational for understanding the molecule's stability and spectroscopic properties.
HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy gap between them indicates the molecule's chemical stability and its ability to participate in electronic transitions. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. For pyrimidine derivatives, this gap is a key parameter in assessing their potential as electronic materials or as reactive pharmacophores.
Molecular Electrostatic Potential (MEP) Analysis: MEP maps visualize the charge distribution across a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring, indicating their role as hydrogen bond acceptors. The amino group would present a region of positive potential, highlighting its function as a hydrogen bond donor. These maps are invaluable for predicting non-covalent interactions with protein targets.
| Quantum Chemical Parameter | Significance for this compound |
| Optimized Geometry (Bond Lengths/Angles) | Provides the most stable 3D conformation of the molecule. |
| HOMO Energy | Relates to the ionization potential and electron-donating ability. |
| LUMO Energy | Relates to the electron affinity and electron-accepting ability. |
| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack and hydrogen bonding. |
Molecular Dynamics Simulations to Elucidate Conformational Stability and Binding Pathways
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. An MD simulation of this compound complexed with a protein target would reveal the stability of the binding pose predicted by docking. It can elucidate the conformational changes in both the ligand and the protein upon binding and map the energetic landscape of the binding process. These simulations are computationally intensive but provide a more realistic representation of the biological system, accounting for the flexibility of the protein and the influence of the solvent environment.
Virtual Screening Methodologies for the Identification of Novel Pyrimidine-Based Leads
Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Pyrimidine-based scaffolds are frequently used in the design of such libraries due to their proven success in drug development. Methodologies like structure-based virtual screening (utilizing docking) or ligand-based virtual screening (relying on the similarity to known active compounds) can be employed. While specific virtual screening campaigns that have identified this compound are not prominently documented, this compound would serve as an excellent starting point or a hit in a screen targeting enzymes like kinases, where the aminopyrimidine motif is a known hinge-binder.
In Silico Prediction of Compound Selectivity and Off-Target Interactions
A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. In silico methods can predict the selectivity profile of a compound by docking it against a panel of related and unrelated proteins. For this compound, this would involve screening it against a wide range of human kinases (the kinome). By comparing the predicted binding energies across different kinases, researchers can estimate its selectivity. Furthermore, computational models can predict potential off-target interactions by screening against databases of proteins known to cause adverse effects. These predictions help in prioritizing compounds for further experimental testing and in anticipating potential safety issues.
Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrimidine (B1678525) derivatives in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the molecular framework, connectivity, and chemical environment of individual atoms. oup.com
In the ¹H NMR spectrum of a compound like 6-(3-Methylphenyl)pyrimidin-4-amine, distinct signals corresponding to the protons on the pyrimidine ring, the methylphenyl substituent, and the amine group are expected. nih.govresearchgate.net The chemical shift (δ) of each proton is influenced by its local electronic environment. For instance, aromatic protons typically resonate in the downfield region (δ 7-8 ppm), while the methyl group protons appear in the upfield region (~δ 2.5 ppm). mdpi.commdpi.com The integration of these signals provides the ratio of protons in different environments. docbrown.info Spin-spin coupling patterns, analyzed using the n+1 rule, reveal the number of adjacent, non-equivalent protons, which helps to establish the connectivity of the molecule. docbrown.info For example, the protons on the phenyl ring would exhibit complex splitting patterns (e.g., multiplets, doublets) based on their substitution pattern. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov The spectrum shows a single peak for each unique carbon atom, with chemical shifts indicating the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). mdpi.com Advanced techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy are used to correlate directly bonded proton and carbon atoms, confirming assignments made from one-dimensional spectra. oup.com
The table below illustrates the anticipated NMR data for the structural characterization of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Pyrimidine C2 | - | ~157 |
| Pyrimidine H2 | ~8.4 (singlet) | - |
| Pyrimidine C4 | - | ~161 |
| Pyrimidine C5 | - | ~105 |
| Pyrimidine H5 | ~6.5 (singlet) | - |
| Pyrimidine C6 | - | ~152 |
| Amine NH₂ | ~7.0 (broad singlet) | - |
| Phenyl C1' | - | ~138 |
| Phenyl C2' | - | ~121 |
| Phenyl H2' | ~8.0 (singlet) | - |
| Phenyl C3' | - | ~138 |
| Phenyl C4' | - | ~129 |
| Phenyl H4' | ~7.5 (doublet) | - |
| Phenyl C5' | - | ~127 |
| Phenyl H5' | ~7.3 (triplet) | - |
| Phenyl C6' | - | ~129 |
| Phenyl H6' | ~7.8 (doublet) | - |
| Methyl CH₃ | ~2.5 (singlet) | ~21 |
Note: Predicted values are based on typical chemical shifts for pyrimidine and substituted benzene rings. Actual experimental values may vary depending on the solvent and other conditions.
Mass Spectrometry Techniques in Structural Elucidation and Reaction Monitoring of Pyrimidine Analogs
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of pyrimidine analogs and to deduce their structure by analyzing fragmentation patterns. sapub.org Techniques such as Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of a newly synthesized compound. This is crucial for confirming the identity of a target molecule like this compound.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecular ion. nih.gov The molecule is ionized and the resulting molecular ion is isolated and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. sapub.org The fragmentation pathways are often predictable and provide significant structural information. For pyrimidine derivatives, common fragmentation events include the cleavage of substituent groups and the rupture of the pyrimidine ring itself. sapub.orgacs.org By analyzing these fragments, researchers can piece together the structure of the parent molecule and differentiate between isomers. nih.gov MS is also invaluable for reaction monitoring, allowing chemists to track the appearance of products and the disappearance of starting materials in real-time.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound (C₁₁H₁₁N₃)
| m/z Value (Predicted) | Ion Formula | Description |
|---|---|---|
| 185.10 | [C₁₁H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 170.08 | [C₁₀H₈N₃]⁺ | Loss of a methyl radical (•CH₃) |
| 158.08 | [C₁₀H₁₀N₂]⁺ | Loss of hydrogen cyanide (HCN) from M⁺ |
| 91.05 | [C₇H₇]⁺ | Tropylium ion from the methylphenyl group |
Note: Fragmentation is complex and these represent only a few plausible pathways. Experimental results are necessary for confirmation.
X-ray Crystallography for Precise Determination of Novel Pyrimidine Derivative Structures and Ligand-Target Complexes
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. researchgate.net This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry of novel pyrimidine derivatives. mdpi.com The resulting crystal structure offers definitive proof of a compound's identity, which is unattainable by other methods.
The analysis of the crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules are arranged in the solid state. researchgate.net For pyrimidine derivatives, which often contain hydrogen bond donors (amine groups) and acceptors (pyrimidine nitrogens), these interactions are critical. researchgate.net
Furthermore, X-ray crystallography is a vital tool in drug discovery for studying ligand-target complexes. nih.govacs.org By co-crystallizing a pyrimidine derivative with its biological target (e.g., a protein kinase), researchers can visualize the precise binding mode of the ligand in the active site. acs.org This structural information is invaluable for understanding the basis of molecular recognition and for guiding the rational design and optimization of more potent and selective analogs. mdpi.comacs.org While numerous crystal structures of pyrimidine derivatives have been reported, each new structure contributes to the broader understanding of this important class of compounds. iucr.orgresearchgate.net
Table 3: Representative Crystallographic Data for a Hypothetical Pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~8.2 |
| c (Å) | ~12.1 |
| β (°) | ~98.5 |
| Volume (ų) | ~1030 |
| Z (molecules/unit cell) | 4 |
| R-factor | < 0.05 |
Note: These are typical values for small organic molecules and serve as an illustrative example.
Advanced Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Isolation of Research Intermediates
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds in chemical research. iipseries.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most widely used methods for the analysis of pyrimidine derivatives. researchgate.netnih.gov
HPLC is particularly versatile for the analysis of a wide range of pyrimidine analogs. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C8 or C18 silica (B1680970) gel) and a polar mobile phase (typically a mixture of water and acetonitrile or methanol), is the most common mode of separation. researchgate.netcreative-proteomics.com The method allows for the separation of the main product from unreacted starting materials, byproducts, and other impurities. nih.gov A detector, such as a UV spectrophotometer, is used to quantify the components as they elute from the column, providing a percentage purity value for the sample. researchgate.net Preparative HPLC can be used to isolate pure compounds in larger quantities for further testing. iipseries.org
GC-MS is suitable for pyrimidine derivatives that are thermally stable and sufficiently volatile. nih.gov The sample is vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative information and mass spectra for identification. nih.gov For less volatile compounds, derivatization may be required to increase their volatility for GC analysis. nist.gov
Table 4: Example HPLC Method for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~8.5 minutes |
Note: This is a generic method; optimization is required for specific applications.
Strategic Perspectives in Pyrimidine Based Drug Discovery and Future Research Trajectories
Analysis of Academic Patent Landscapes Highlighting Novel Pyrimidine (B1678525) Uses and Synthesis Methods
The patent landscape for pyrimidine derivatives is both vast and dynamic, reflecting intense research and development activity across academia and the pharmaceutical industry. An analysis of this landscape reveals key trends in the application of these scaffolds and the innovative synthetic methodologies being developed. Patents for pyrimidine-based compounds are frequently filed for their utility as anticancer agents, with a significant number of applications focusing on their role as kinase inhibitors. nih.govmdpi.com
Recent patent literature highlights a continuous effort to expand the therapeutic utility of pyrimidines beyond oncology. For instance, patents have been filed for novel pyrimidine derivatives with applications as anti-infective agents, including antifungal and antiviral compounds. nih.govresearchgate.net Other documented applications include treatments for inflammatory diseases, metabolic disorders, and neurodegenerative conditions. gsconlinepress.comacs.org
From a synthesis perspective, patents often disclose novel and efficient routes to functionalize the pyrimidine core at its 2, 4, 5, and 6 positions, allowing for the creation of large, diverse chemical libraries for screening. nih.gov Methodologies detailed in patent literature include C-N coupling reactions and the introduction of varied pharmacophores to modulate the activity, selectivity, and pharmacokinetic properties of the resulting compounds. google.com A review of patents from 2009 to 2014 alone identified 59 patents on pyrimidine-based anticancer agents, underscoring the scaffold's importance and the ongoing innovation in the field. nih.gov
| Patent Focus | Therapeutic Application | Core Scaffold/Derivative Class | Key Innovation/Target |
|---|---|---|---|
| CDK Inhibitors | Anticancer | Pyrimidine with deuterated substituents | Targeting Cyclin-Dependent Kinases (CDKs), particularly CDK2, for cancer therapy. nih.gov |
| Antifungal Agents | Anti-infective | Substituted 2-aminopyrimidines | Development of sulfonylureas with potent activity against various fungal strains. nih.gov |
| Aurora Kinase Inhibitors | Anticancer | Substituted Pyrimidines | Targeting Aurora A kinase for the treatment of nasopharyngeal carcinoma and breast cancer. google.com |
| Antiviral Agents | Anti-infective | Various Pyrimidine Moieties | Inhibition of a wide range of viruses including influenza, hepatitis, and HIV. researchgate.net |
Pyrimidine Scaffolds as Probes for Biological Pathway Elucidation
The structural similarity of the pyrimidine ring to the adenine base of ATP makes it an ideal scaffold for designing competitive inhibitors of ATP-dependent enzymes, particularly kinases. nih.govrsc.org This "hinge-binding" motif allows pyrimidine derivatives to form key hydrogen bonds within the ATP-binding pocket of many kinases, making them powerful tools for probing biological pathways. mdpi.com By developing potent and selective inhibitors for specific kinases, researchers can dissect complex signaling cascades, validate new drug targets, and understand the molecular basis of diseases. acs.org
Pyrimidine-based kinase inhibitors have been instrumental in elucidating the function of numerous signaling pathways implicated in cancer and other diseases. For example, pyrazolo[3,4-d]pyrimidines have been developed as inhibitors for a range of kinases including Bruton's tyrosine kinase (BTK), cyclin-dependent kinases (CDKs), and mTOR, providing chemical probes to study their roles in cell cycle regulation and oncogenic signaling. nih.gov
Furthermore, the inherent challenge of achieving perfect selectivity for pyrimidine-based inhibitors has been turned into an advantage for studying under-characterized or "dark" kinases. acs.org A moderately selective inhibitor can be used to probe the function of multiple kinases simultaneously, and subsequent medicinal chemistry efforts can then be used to design more selective probes to dissect the individual contributions of each kinase to a biological outcome. acs.org This strategy is crucial for validating novel therapeutic hypotheses and exploring the largely uncharted territory of the human kinome. acs.org
| Pyrimidine Scaffold | Target Kinase/Pathway | Biological Process Investigated |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | PI3K/mTOR Pathway | Cell growth, proliferation, and survival in cancer. nih.govacs.org |
| Aminopyrimidine | TBK1 and other "dark" kinases | Signaling in neurodegenerative diseases like ALS and dementia. acs.org |
| 2,4-Diaminopyrimidine | Aurora Kinases (AURK) & Polo-like Kinases (PLK) | Regulation of mitosis and cell cycle progression in cancer. mdpi.com |
| Thienopyrimidine | Fibroblast Growth Factor Receptor 3 (FGFR3) | Tumor growth and regression in bladder cancer models. researchgate.net |
| Pyrido[2,3-d]pyrimidine | Threonine Tyrosine Kinase (TTK) | Cancer-related signaling pathways. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery pipeline, and the development of pyrimidine derivatives is no exception. These computational tools are being applied to accelerate multiple stages of the process, from initial hit identification to lead optimization and pre-clinical testing. aipublications.compython-bloggers.com
AI is also being used for de novo drug design, where algorithms generate novel molecular structures with desired properties. Reinforcement learning models can be trained to design pyrimidine-based molecules that are optimized for binding to a specific target while also possessing favorable ADMET characteristics. aipublications.com Furthermore, ML algorithms can analyze vast amounts of biological data to identify novel drug targets and predictive biomarkers, helping to guide the development of pyrimidine-based therapies toward patient populations who are most likely to benefit. nih.gov
| Application Area | AI/ML Technique | Objective and Impact |
|---|---|---|
| ADMET Prediction | Deep Neural Networks, Graph Neural Networks | Early-stage filtering of compounds with poor pharmacokinetic or toxicity profiles, reducing late-stage attrition. nih.goviapchem.org |
| Hit Identification & Virtual Screening | Multi-task Deep Neural Networks | Screening vast virtual libraries to identify pyrimidine scaffolds with high predicted bioactivity against a target. nih.gov |
| De Novo Drug Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Generating novel pyrimidine structures optimized for multiple parameters like potency and solubility. aipublications.com |
| Target Identification | Machine Learning on 'Omics' Data | Analyzing genomic and proteomic data to identify and validate new biological targets for pyrimidine inhibitors. nih.gov |
| Synthesis Prediction | Retrosynthesis Algorithms | Predicting viable synthetic routes for novel pyrimidine compounds, accelerating their chemical synthesis. |
Challenges and Opportunities in Translating Pyrimidine Research to Pre-clinical Development
Despite the therapeutic promise of pyrimidine derivatives, the path from discovery to pre-clinical development is fraught with challenges. A major hurdle, particularly for kinase inhibitors, is achieving optimal target inhibition in tumors without causing undue toxicity in patients. nih.gov Since many kinases share structural similarities in their ATP-binding pockets, off-target effects are common and can limit the therapeutic window of a drug.
Poor physicochemical properties, such as low aqueous solubility, can also hinder pre-clinical development. Many promising pyrimidine-based compounds are highly lipophilic, which can lead to poor absorption and bioavailability, making oral administration difficult. acs.org This necessitates the development of advanced formulation strategies, such as polymer-based carriers, to improve solubility and facilitate transport across biological barriers like the blood-brain barrier for central nervous system indications. acs.org
However, these challenges also present opportunities for innovation. There is a significant opportunity in the development of isoform-specific or mutant-specific inhibitors to improve selectivity and reduce toxicity. nih.gov Advances in structural biology and computational chemistry are enabling the design of pyrimidine derivatives that target unique features of a specific kinase. Furthermore, the development of covalent inhibitors, which form a permanent bond with a non-catalytic cysteine residue near the active site, offers a strategy to achieve greater potency and duration of action. Overcoming drug resistance, which often emerges during treatment, remains a key challenge and an area of active research, with combination therapies involving pyrimidine inhibitors showing promise. nih.gov
Emerging Therapeutic Areas and Unexplored Biological Targets for Pyrimidine Derivatives
While the application of pyrimidine derivatives in oncology and infectious diseases is well-established, ongoing research continues to uncover new therapeutic opportunities and biological targets. The versatility of the pyrimidine scaffold allows it to be adapted to interact with a wide range of proteins beyond traditional targets. nih.gov
One emerging area is the treatment of neurodegenerative diseases. Researchers are designing pyrimidine-based compounds to inhibit kinases like TBK1, which have been implicated in conditions such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia. acs.org Another novel application is in regenerative medicine, where pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway, offering a potential oral treatment for osteoporosis. nih.gov
The Hippo signaling pathway, which plays a crucial role in organ size control and tumorigenesis, has emerged as another attractive target. Pyrimidine-based inhibitors are being developed to target the TEAD–YAP/TAZ complex, a key downstream effector of the Hippo pathway. nih.gov Additionally, pyrimidine derivatives are being investigated for their potential to treat inflammatory conditions by inhibiting targets such as salt-inducible kinases (SIKs) and p38α MAP kinase. nih.govgsconlinepress.com These expanding applications demonstrate that the full therapeutic potential of the pyrimidine scaffold is still being explored, with many biological targets remaining to be investigated.
| Therapeutic Area | Biological Target/Pathway | Potential Indication |
|---|---|---|
| Neurodegeneration | Tank-Binding Kinase 1 (TBK1) | Amyotrophic Lateral Sclerosis (ALS), Dementia. acs.org |
| Regenerative Medicine | BMP2/SMAD1 Signaling Pathway | Osteoporosis, Bone Fractures. nih.gov |
| Oncology | Hippo Pathway (TEAD–YAP/TAZ complex) | Mesothelioma, Lung Cancer, Liver Cancer. nih.gov |
| Inflammatory Disease | Salt-Inducible Kinases (SIKs) | Inflammatory Bowel Disease (IBD). nih.gov |
| Inflammatory Disease | p38α MAP kinase | General Inflammatory Conditions. gsconlinepress.com |
Q & A
Q. How should researchers design experiments to validate target engagement in cellular models?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts after compound treatment.
- Western Blotting : Measure downstream phosphorylation (e.g., ERK for kinase inhibitors).
- CRISPR Knockout : Confirm activity loss in target-deficient cell lines .
Tables for Key Data
Q. Table 1: Representative Synthetic Yields Under Different Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 100 | KCO | 68 | 92 |
| THF | 80 | NaH | 55 | 88 |
| EtOH | 120 | None | 42 | 85 |
Q. Table 2: Comparative Kinase Inhibition Profiles
| Kinase | IC (nM) | Selectivity Index (vs. EGFR) |
|---|---|---|
| EGFR | 12 ± 2 | 1 |
| CDK2 | 850 ± 120 | 70 |
| HER2 | >10,000 | >800 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
